Ethyl 2,4-dichlorophenoxyacetate
Overview
Description
Ethyl 2,4-dichlorophenoxyacetate is an organic compound with the chemical formula C10H10Cl2O3 . It is a systemic herbicide that kills most broadleaf weeds but is relatively unaffected by most grasses such as cereals, lawn turf, and grassland .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . The molecular weight is 249.09 .Physical and Chemical Properties Analysis
This compound has a melting point of 96-98 °C and a boiling point of 145°C at 2mm pressure . Its density is estimated to be 1.3342 . It is advised to be stored at a temperature between 0-6°C .Scientific Research Applications
Herbicide Toxicity and Environmental Impact
Ethyl 2,4-dichlorophenoxyacetate, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily known for its use as a herbicide. Its environmental impact, especially concerning water contamination, has been extensively studied. Research has shown that 2,4-D can reach natural environments through agricultural runoff, posing potential risks to non-target species, especially in aquatic ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020). Another study discussed the challenges in removing 2,4-D from contaminated water sources, emphasizing the need for more efficient removal methods (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Agricultural Applications and Residue Analysis
In the agricultural sector, determining the residue levels of 2,4-D in crops is vital for ensuring food safety. A study developed a method for determining 2,4-D residues in oranges, using SPE-HPLC, highlighting its relevance in monitoring food safety (Zheng, 2013).
Molecular Interaction and DNA Damage
On a molecular level, the interaction of 2,4-D with DNA has been investigated to understand its genotoxic potential. A study using spectroscopic and voltammetric techniques found that 2,4-D acts as a groove binder of DNA, potentially causing structural damage (Ahmadi & Bakhshandeh, 2009).
Advanced Oxidation Processes for Wastewater Treatment
Research on advanced oxidation processes in wastewater treatment has identified organic intermediates in the degradation of 2,4-D. This is significant in understanding how 2,4-D breaks down in environmental contexts and aids in developing efficient treatment methods (Sun & Pignatello, 1993).
Phytoremediation and Bioremediation
Exploring the use of bacterial endophytes in phytoremediation, a study showed that inoculating plants with bacteria capable of degrading 2,4-D enhances the removal of this herbicide from contaminated soils (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Mode of Action as a Herbicide
Understanding the mode of action of 2,4-D reveals its selective toxicity towards broadleaf weeds. It mimics natural auxin, causing abnormal growth and plant death in susceptible species (Song, 2014).
Safety and Hazards
Ethyl 2,4-dichlorophenoxyacetate is classified as having acute toxicity (Category 4, Oral), skin sensitization (Category 1), serious eye damage (Category 1), and is hazardous to the aquatic environment both short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Ethyl 2,4-dichlorophenoxyacetate, commonly known as 2,4-D, is a systemic herbicide that primarily targets broadleaf weeds . It acts by disrupting the endogenous hormone system of these plants, particularly in the meristem .
Mode of Action
2,4-D exhibits its herbicidal action by mimicking the plant growth hormone auxin . This leads to uncontrolled and abnormal growth in susceptible plants, causing them to die . The compound interacts with its targets by binding to the auxin receptors in the plant cells, triggering a cascade of events that result in rapid cell division and growth .
Biochemical Pathways
The degradation of 2,4-D involves several biochemical pathways. The initial step in the degradation pathway is catalyzed by an α-ketoglutarate-dependent dioxygenase, which cleaves the ether bond . This process is carried out by various bacteria, divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source . The degradation of 2,4-D is rapid in aerobic mineral soils, with a half-life of 6.2 days .
Pharmacokinetics
After oral administration of 2,4-D, the mean maximum serum concentration (Cmax) and the area under the concentration-time curve (AUC) values were observed, indicating the bioavailability of the compound . The clearance (Cl) values were also reported .
Result of Action
The primary result of 2,4-D action is the death of targeted broadleaf weeds due to uncontrolled growth . On a molecular level, this is caused by the disruption of normal plant growth processes, leading to abnormalities such as leaf curling, twisting, and eventual plant death .
Action Environment
The action, efficacy, and stability of 2,4-D can be influenced by various environmental factors. For instance, the degradation rate of 2,4-D can be affected by the presence of microbes in the soil . Additionally, the compound’s effectiveness can be enhanced through the use of certain bifunctional electrodes, even at low loadings . This suggests that the compound’s action can be optimized under certain environmental conditions.
Biochemical Analysis
Biochemical Properties
The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway . This suggests that Ethyl 2,4-dichlorophenoxyacetate may interact with this enzyme in biochemical reactions.
Cellular Effects
It is known that 2,4-Dichlorophenoxyacetic acid, a related compound, is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth . It is possible that this compound may have similar effects on cells.
Molecular Mechanism
It is known that the dechlorination efficiency of 2,4-D can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading . This suggests that this compound may have similar binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
A study has shown that a salt-assisted liquid-liquid extraction technique coupled with high-performance liquid chromatography was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples .
Dosage Effects in Animal Models
It is known that 2,4-Dichlorophenoxyacetic acid has a median lethal dose (LD50) of 500 mg/kg in hamsters, 100 mg/kg in dogs, 347 mg/kg in mice, and 699 mg/kg in rats .
Metabolic Pathways
This compound is likely involved in the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway, which is catalyzed by the α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene .
Transport and Distribution
It is known that the dechlorination efficiency of 2,4-D can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes .
Subcellular Localization
It is known that the ICME and ICME-like proteins, which are related to 2,4-Dichlorophenoxyacetic acid, are intramembrane proteins predominantly localizing in the endoplasmic reticulum (ER) and Golgi apparatus .
Properties
IUPAC Name |
ethyl 2-(2,4-dichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBZIVMVVHMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041346 | |
Record name | 2,4-D-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-23-3 | |
Record name | Ethyl 2,4-dichlorophenoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-D-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-D-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,4-dichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-D-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8J68U4959 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.